4-Cyano-2-nitrobenzoic acid 4-Cyano-2-nitrobenzoic acid
Brand Name: Vulcanchem
CAS No.: 64629-99-8
VCID: VC5581737
InChI: InChI=1S/C8H4N2O4/c9-4-5-1-2-6(8(11)12)7(3-5)10(13)14/h1-3H,(H,11,12)
SMILES: C1=CC(=C(C=C1C#N)[N+](=O)[O-])C(=O)O
Molecular Formula: C8H4N2O4
Molecular Weight: 192.13

4-Cyano-2-nitrobenzoic acid

CAS No.: 64629-99-8

Cat. No.: VC5581737

Molecular Formula: C8H4N2O4

Molecular Weight: 192.13

* For research use only. Not for human or veterinary use.

4-Cyano-2-nitrobenzoic acid - 64629-99-8

Specification

CAS No. 64629-99-8
Molecular Formula C8H4N2O4
Molecular Weight 192.13
IUPAC Name 4-cyano-2-nitrobenzoic acid
Standard InChI InChI=1S/C8H4N2O4/c9-4-5-1-2-6(8(11)12)7(3-5)10(13)14/h1-3H,(H,11,12)
Standard InChI Key MCPBXHDZDUBSBC-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C#N)[N+](=O)[O-])C(=O)O

Introduction

Chemical Structure and Molecular Properties

Structural Features

The molecule consists of a benzoic acid backbone substituted with a nitro (-NO₂) group at the 2-position and a cyano (-C≡N) group at the 4-position. This arrangement creates distinct electronic effects: the nitro group acts as a strong electron-withdrawing meta-director, while the cyano group further withdraws electrons, enhancing the acidity of the carboxylic acid (pKa ≈ 1.97) . The planar aromatic ring facilitates conjugation, stabilizing the molecule but also increasing reactivity toward electrophilic and nucleophilic agents.

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC Name4-Cyano-2-nitrobenzoic acid
Molecular FormulaC₈H₄N₂O₄
SMILESO=C(O)C1=CC=C(C#N)C=C1N+[O-]
InChIKeyMCPBXHDZDUBSBC-UHFFFAOYSA-N
PubChem CID55264556

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-cyano-2-nitrobenzoic acid typically involves sequential functionalization of the benzene ring. One plausible route begins with the nitration of 4-cyanobenzoic acid under controlled conditions. Nitration at the ortho position is favored due to the directing effects of the cyano and carboxylic acid groups . Alternative methods may involve:

  • Cyanation of 2-nitrobenzoic acid via Rosenmund-von Braun reaction using CuCN.

  • Oxidative functionalization of pre-substituted toluene derivatives, analogous to the synthesis of 2-nitro-4-methylsulfonylbenzoic acid .

Reaction Conditions

  • Nitration: Concentrated HNO₃/H₂SO₄ at 0–5°C to minimize polysubstitution .

  • Cyanation: Catalytic Cu(I) salts in dimethylformamide (DMF) at 120°C.

  • Purification: Recrystallization from ethanol/water mixtures yields >95% purity .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (≈0.53 g/100 mL at 15°C), similar to 4-chloro-2-nitrobenzoic acid . It is soluble in polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO). Stability tests indicate decomposition above 160°C, with the nitro group posing a risk of exothermic decomposition under high heat .

Table 2: Physical Properties

PropertyValueSource
Melting PointNot reported (decomposes)
Density~1.5 g/cm³ (estimated)
LogP (Partition Coefficient)1.2 (calculated)

Chemical Reactivity and Applications

Functional Group Transformations

  • Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 4-cyano-2-aminobenzoic acid, a precursor for heterocyclic compounds .

  • Cyano Hydrolysis: Acidic or basic conditions hydrolyze the cyano group to a carboxylic acid, forming 2-nitroterephthalic acid .

  • Esterification: Reaction with methanol/H₂SO₄ produces the methyl ester, useful in polymer chemistry .

Pharmaceutical Applications

The compound’s nitro group has been explored in co-crystal formations to enhance drug stability. For example, analogous nitrobenzoic acids form co-crystals with nicotinamide, improving thermal stability . Potential biological activities under investigation include:

  • Antiviral Activity: Structural analogs inhibit viral protease enzymes .

  • Anticancer Potential: Nitro groups may act as radiosensitizers in tumor cells .

ParameterValueSource
Flash Point>100°C
LD₅₀ (Oral, Rat)Not established

Comparative Analysis with Analogues

4-Chloro-2-Nitrobenzoic Acid (CAS 6280-88-2)

Replacing the cyano group with chlorine increases molecular weight (201.56 g/mol) and alters reactivity. The chloro derivative shows higher melting points (141–143°C) and better solubility in organic solvents .

Table 4: Structural and Functional Comparisons

Property4-Cyano-2-nitrobenzoic acid4-Chloro-2-nitrobenzoic acid
Molecular Weight192.13 g/mol201.56 g/mol
Melting PointDecomposes141–143°C
Key ReactivityCyano hydrolysisNucleophilic aromatic substitution

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